molecular formula C8H10N2O2 B1375911 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid CAS No. 1384429-83-7

4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid

Cat. No. B1375911
M. Wt: 166.18 g/mol
InChI Key: QCTOLZCFRFGINX-UHFFFAOYSA-N
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Description

4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid is a chemical compound with the CAS Number: 1384429-83-7 . It has a molecular weight of 166.18 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydro-1H-indazoles involves two steps . The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give compounds . The mechanism of this second step was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .


Molecular Structure Analysis

The InChI Code for 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid is 1S/C8H10N2O2/c11-8(12)5-2-1-3-7-6(5)4-9-10-7/h4-5H,1-3H2,(H,9,10)(H,11,12) . The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters . From the HMBC correlations, the indazole structure was confirmed as 1H-indazole .

Scientific Research Applications

Anti-inflammatory Properties

  • Synthesis and Anti-inflammatory Actions: A study by Nagakura et al. (1979) synthesized a series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids and found significant anti-inflammatory activity in the carrageenan edema test. The most active compound was 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid with an ED50 value of 3.5 mg/kg (Nagakura et al., 1979).

Synthesis and Structural Analysis

  • Conventional Synthesis Methods: Murugavel et al. (2010) reported the synthesis of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters using conventional methods from cyclic β-keto esters, providing a new series of tetrahydroindazoles (Murugavel et al., 2010).

Positional Isomers and Ring Formation

  • Positional Isomer Synthesis: Škarić et al. (1979) described the synthesis of 4,5,6,7-tetrahydro-3-oxo-2H-indazole-6-carboxylic acid, demonstrating the importance of reaction media in indazole ring formation (Škarić et al., 1979).

Spectroscopic Characterization and Antioxidant Properties

  • Microwave-Assisted Synthesis: Polo et al. (2016) prepared a series of tetrahydroindazoles using microwave irradiation, offering a simple and green method for synthesizing substituted tetrahydroindazole derivatives. They also evaluated the in vitro antioxidant activity of these compounds (Polo et al., 2016).

Crystal Structure Analysis

  • Study of Crystal Structure: Hu Yong-zhou (2008) investigated the crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, revealing insights into its crystalline polymorph, which has implications for stability and bioactivity (Hu Yong-zhou, 2008).

Fluorinated Indazoles

  • Effect of Fluorination on Structure: Teichert et al. (2007) studied the structures of fluorinated NH-indazoles, including 3-trifluoromethyl and 3-trifluoromethyl-4,5,6,7-tetrafluoroindazoles, using X-ray crystallography and magnetic resonance spectroscopy. They examined how fluorination affects the supramolecular structure of NH-indazoles (Teichert et al., 2007).

Safety And Hazards

The safety information for 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)5-2-1-3-7-6(5)4-9-10-7/h4-5H,1-3H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTOLZCFRFGINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)NN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid
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4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid
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4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid
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4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid
Reactant of Route 6
4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid

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